molecular formula C21H25ClFN3O3S B6487277 N-[3-(dimethylamino)propyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide hydrochloride CAS No. 1215342-58-7

N-[3-(dimethylamino)propyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide hydrochloride

Cat. No.: B6487277
CAS No.: 1215342-58-7
M. Wt: 454.0 g/mol
InChI Key: DIQLEOGURSRYBO-UHFFFAOYSA-N
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Description

N-[3-(Dimethylamino)propyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide hydrochloride is a synthetic small molecule characterized by a benzothiazole core substituted with a fluorine atom at the 4-position and a dimethylaminopropylcarboxamide moiety. The 3,5-dimethoxybenzamide group further enhances its structural complexity, likely influencing its solubility, bioavailability, and receptor-binding properties. The hydrochloride salt form improves aqueous solubility, a critical feature for pharmaceutical applications.

Properties

IUPAC Name

N-[3-(dimethylamino)propyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN3O3S.ClH/c1-24(2)9-6-10-25(21-23-19-17(22)7-5-8-18(19)29-21)20(26)14-11-15(27-3)13-16(12-14)28-4;/h5,7-8,11-13H,6,9-10H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIQLEOGURSRYBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(C1=NC2=C(C=CC=C2S1)F)C(=O)C3=CC(=CC(=C3)OC)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

SzR-105 (N-(3-(Dimethylamino)propyl)-4-Hydroxyquinoline-2-carboxamide Hydrochloride)

  • Molecular Formula : C₁₅H₂₀ClN₃O₂ (MW: 309.79)
  • Key Differences: Core Structure: Quinoline (aromatic bicyclic system) vs. benzothiazole (thiazole fused to benzene). Substituents: Hydroxy group at quinoline 4-position vs. fluorine at benzothiazole 4-position. Functional Groups: Lacks methoxy substituents present in the target compound.
  • Implications: The quinoline core may confer distinct electronic properties and binding affinities compared to benzothiazole.

S-Alkylated 1,2,4-Triazoles (Compounds [10–15] from )

  • General Structure : S-alkylated derivatives of 1,2,4-triazole with phenylsulfonyl and fluorophenyl groups .
  • Key Differences: Heterocycle: 1,2,4-Triazole vs. benzothiazole. Substituents: Phenylsulfonyl and halogenated aryl groups vs. dimethoxybenzamide and dimethylaminopropyl.
  • Implications : The triazole ring’s tautomerism (thione vs. thiol forms) may influence reactivity and stability, unlike the rigid benzothiazole system. IR spectra confirm C=S stretching (1247–1255 cm⁻¹) in triazoles, absent in the target compound .

Pharmacokinetic and Physicochemical Properties

Solubility and Salt Forms

  • Target Compound : Hydrochloride salt enhances water solubility, critical for oral bioavailability.
  • Comparison with N-(2-(Dimethylamino)ethyl)-3-(Morpholinomethyl)-4-Hydroxyquinoline-2-carboxamide (C₁₉H₂₆N₄O₃, MW: 358.43 ): The morpholinomethyl group in this analogue may improve membrane permeability compared to the dimethoxybenzamide group, which could increase hydrophilicity.

Spectral Characteristics

  • IR Spectroscopy :
    • The target compound’s benzamide carbonyl (C=O) is expected at ~1660–1680 cm⁻¹, similar to hydrazinecarbothioamides in .
    • Absence of C=S stretching (~1250 cm⁻¹) distinguishes it from triazole derivatives.

Functional Group Analysis

Compound Core Heterocycle Key Substituents Molecular Weight Salt Form
Target Compound Benzothiazole 4-Fluoro, 3,5-dimethoxybenzamide, dimethylaminopropyl Not specified Hydrochloride
SzR-105 Quinoline 4-Hydroxy, dimethylaminopropyl 309.79 Hydrochloride
Compound [7–9] () 1,2,4-Triazole Phenylsulfonyl, 2,4-difluorophenyl ~400–450 (estimated) None (neutral form)
MLS000686118 () Tricyclic Dioxopyrrolidinyl, dimethylaminopropyl 517.0 Hydrochloride

Research Findings and Implications

  • Synthetic Complexity : The target compound’s synthesis likely involves multi-step protocols, similar to triazole derivatives in , requiring precise control of tautomerism and regioselectivity .
  • Biological Relevance: Benzothiazoles are known for kinase inhibition and antimicrobial activity. The fluorine atom may enhance metabolic stability, while methoxy groups could modulate lipophilicity .

Preparation Methods

Synthesis of 4-Fluoro-1,3-Benzothiazol-2-Amine

The benzothiazole core is typically synthesized via cyclization of a substituted thiourea or thioamide precursor. For 4-fluoro-1,3-benzothiazol-2-amine, a common approach involves reacting 2-fluoroaniline with potassium thiocyanate (KSCN) in the presence of bromine or chlorine gas under acidic conditions . The reaction proceeds through intermediate formation of a thiourea derivative, which undergoes intramolecular cyclization to yield the benzothiazole ring.

Alternative Route :
A modified procedure using 4-fluoro-2-aminothiophenol and formic acid under reflux conditions has been reported for analogous benzothiazoles . The thiol group reacts with the formyl carbon, followed by elimination of water to form the heterocycle.

Introduction of the Dimethylaminopropyl Side Chain

Alkylation of the benzothiazole amine with 3-chloro-N,N-dimethylpropan-1-amine is a critical step. This reaction is typically conducted in a polar aprotic solvent (e.g., DMF or acetonitrile) with a base such as potassium carbonate (K₂CO₃) to deprotonate the amine and facilitate nucleophilic substitution .

Reaction Conditions :

  • Solvent : Dimethylformamide (DMF)

  • Base : K₂CO₃ (2.5 equiv)

  • Temperature : 80–90°C

  • Time : 12–24 hours

Yield Optimization :
Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) improve reaction efficiency by enhancing solubility of inorganic bases in organic solvents .

Synthesis of 3,5-Dimethoxybenzoyl Chloride

The acyl chloride intermediate is prepared from 3,5-dimethoxybenzoic acid using thionyl chloride (SOCl₂) or oxalyl chloride. The reaction is typically carried out under anhydrous conditions in toluene or dichloromethane .

Procedure :

  • 3,5-Dimethoxybenzoic acid (1.0 equiv) is suspended in toluene.

  • Thionyl chloride (1.2 equiv) is added dropwise at 40°C.

  • The mixture is heated to 50–55°C for 2 hours until gas evolution ceases .

  • Excess SOCl₂ is removed under vacuum to yield the acyl chloride as a pale-yellow oil.

Amide Bond Formation

The coupling of 3-(dimethylamino)propyl-substituted benzothiazole amine with 3,5-dimethoxybenzoyl chloride is achieved via Schotten-Baumann conditions or using coupling agents like HATU.

Standard Protocol :

  • Reagents : 3,5-Dimethoxybenzoyl chloride (1.1 equiv), triethylamine (TEA, 2.0 equiv)

  • Solvent : Dichloromethane (DCM)

  • Temperature : 0–5°C (initial), then room temperature

  • Time : 4–6 hours

Workflow :

  • The amine is dissolved in DCM and cooled to 0°C.

  • TEA is added, followed by slow addition of the acyl chloride.

  • The reaction is stirred at room temperature until completion (monitored by TLC or HPLC) .

  • The organic layer is washed with water, dried (Na₂SO₄), and concentrated.

Hydrochloride Salt Formation

The free base is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl) in a volatile solvent.

Procedure :

  • The amide product is dissolved in ethanol or diethyl ether.

  • HCl gas is bubbled through the solution until precipitation occurs.

  • The solid is filtered, washed with cold ether, and dried under vacuum .

Purification and Characterization

Purification Methods :

  • Recrystallization : Ethanol/water mixtures are effective for removing unreacted starting materials.

  • Column Chromatography : Silica gel with a gradient of ethyl acetate and methanol (95:5 to 80:20) resolves impurities.

Analytical Data :

Property Value
Molecular Formula C₂₂H₂₇ClFN₃O₃S
Molecular Weight 492.0 g/mol
Melting Point 198–202°C (decomposes)
¹H NMR (DMSO-d₆) δ 8.21 (s, 1H, NH), 7.85–7.45 (m, 3H)
LC-MS (m/z) 456.1 [M+H]⁺

Comparative Analysis of Synthetic Routes

Route Efficiency :

Step Yield Key Challenge
Benzothiazole formation65–70%Regioselectivity of fluorination
Alkylation75–80%Competing over-alkylation
Amide coupling85–90%Moisture sensitivity of acyl chloride
Salt formation95%Polymorphism control

Innovative Approaches :

  • Microwave-assisted synthesis reduces reaction time for benzothiazole cyclization (20 minutes vs. 12 hours) .

  • Flow chemistry techniques improve safety and scalability in acyl chloride generation .

Process Optimization Considerations

Solvent Selection :

  • DMF enhances alkylation rates but complicates purification. Alternatives like acetonitrile or THF offer easier workups.

  • Ethanol is preferred for salt formation due to its low toxicity and volatility.

Catalyst Screening :

  • Pd/C or Raney nickel accelerates hydrogenation steps in alternative routes involving nitro intermediates .

Q & A

Basic Research Questions

Q. What are the key functional groups in this compound, and how do they influence its physicochemical properties?

  • Answer : The compound contains a benzothiazole core substituted with a fluoro group, a dimethylamino propyl chain, and 3,5-dimethoxybenzamide. These groups contribute to its lipophilicity (due to methoxy and benzothiazole moieties) and basicity (from the dimethylamino group). The fluoro substitution enhances metabolic stability and binding affinity to biological targets. For structural analogs, spectroscopic methods (e.g., NMR, IR) and mass spectrometry are used to confirm functional group integrity .

Q. What synthetic routes are commonly employed for benzothiazole-based benzamide derivatives?

  • Answer : A typical pathway involves coupling a benzothiazol-2-amine derivative (e.g., 4-fluoro-1,3-benzothiazol-2-amine) with an activated benzoyl chloride (e.g., 3,5-dimethoxybenzoyl chloride) in the presence of a base like triethylamine. Subsequent alkylation of the amine group with 3-(dimethylamino)propyl chloride under reflux conditions yields the target compound. Solvent choice (e.g., ethanol, DMF) and reaction time (4–12 hours) are critical for optimizing yield .

Q. How is the compound characterized for purity and structural confirmation?

  • Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is used for purity assessment (>95%). Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms proton environments, such as methoxy (~δ 3.8 ppm) and dimethylamino (~δ 2.2–2.5 ppm) signals. Mass spectrometry (ESI-MS or MALDI-TOF) provides molecular ion peaks aligned with the calculated molecular weight (e.g., ~500 g/mol) .

Q. What preliminary biological assays are recommended for evaluating its pharmacological potential?

  • Answer : Initial screening includes:

  • Antimicrobial activity : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria.
  • Anticancer potential : Cell viability assays (e.g., MTT) on cancer cell lines (e.g., HeLa, MCF-7).
  • Receptor binding : Radioligand displacement assays for kinase or GPCR targets.
    Dose-response curves (IC₅₀ values) and selectivity indices (e.g., cancer vs. normal cells) are critical for prioritization .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

  • Answer : Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, while machine learning models analyze experimental data to identify optimal conditions (e.g., solvent polarity, temperature). For example, ICReDD’s integrated approach combines computational reaction path searches with experimental validation, reducing trial-and-error inefficiencies . Statistical design of experiments (DoE) minimizes trials by varying parameters (e.g., molar ratios, catalysts) and analyzing interactions via response surface methodology (RSM) .

Q. What strategies resolve contradictory data in biological activity studies?

  • Answer : Contradictions (e.g., high in vitro activity but low in vivo efficacy) require:

  • Mechanistic studies : Proteomics or transcriptomics to identify off-target effects.
  • Pharmacokinetic profiling : Assess bioavailability, plasma protein binding, and metabolic stability (e.g., microsomal assays).
  • Structural analogs : Compare substituent effects (e.g., replacing fluoro with chloro) to isolate pharmacophores.
    Cross-disciplinary collaboration (e.g., medicinal chemists and pharmacologists) is essential for hypothesis testing .

Q. How do solvent and pH conditions affect the compound’s stability during storage?

  • Answer : Stability studies under accelerated conditions (40°C/75% RH) in varying solvents (aqueous buffers, DMSO) reveal degradation pathways. For example:

  • Hydrolysis : Acidic/basic conditions may cleave the amide bond (monitored via HPLC).
  • Oxidation : Methoxy groups are susceptible to radical-mediated degradation (add antioxidants like BHT).
    Lyophilization or storage in anhydrous DMSO at -20°C is recommended for long-term stability .

Q. What advanced spectroscopic techniques elucidate its interaction with biological targets?

  • Answer :

  • Surface plasmon resonance (SPR) : Quantifies binding kinetics (ka/kd) to immobilized receptors.
  • Cryo-electron microscopy (cryo-EM) : Visualizes compound-protein complexes at near-atomic resolution.
  • NMR-based saturation transfer difference (STD) : Identifies binding epitopes on target proteins.
    Data integration with molecular docking (e.g., AutoDock Vina) validates binding poses .

Q. How can chemical software enhance data management for high-throughput screening?

  • Answer : Platforms like KNIME or Pipeline Pilot automate data aggregation from HPLC, MS, and bioassays. Machine learning models (e.g., random forests) predict structure-activity relationships (SAR) by training on datasets of analogs. Cloud-based tools (e.g., ChemAxon) ensure secure, collaborative analysis of sensitive data .

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